

# Anticancer Agent ATRN-119: A Comparative Toxicity Profile Analysis

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Anticancer agent 119*

Cat. No.: *B15583170*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicity profile of the novel anticancer agent ATRN-119 with existing drugs in similar therapeutic classes, namely other ATR inhibitors and PARP inhibitors. The information is compiled from publicly available preclinical and clinical trial data to assist researchers in evaluating the relative safety and therapeutic potential of ATRN-119.

## Executive Summary

ATRN-119 is an orally bioavailable, selective inhibitor of Ataxia Telangiectasia and Rad3-related (ATR) kinase, a key regulator of the DNA Damage Response (DDR) pathway.<sup>[1]</sup> By targeting ATR, ATRN-119 aims to induce synthetic lethality in tumors with existing DNA repair defects. Clinical data from the ongoing Phase 1/2a trial (ABOYA-119, NCT04905914) suggests that ATRN-119 has a manageable toxicity profile, with the most common treatment-related adverse events being gastrointestinal and hematological in nature.<sup>[2][3][4]</sup> This profile appears to be a point of differentiation from some other ATR inhibitors and established PARP inhibitors, which can be associated with more severe myelosuppression.

## Comparative Toxicity Data

The following tables summarize the reported adverse events from clinical trials of ATRN-119 and selected competitor drugs. It is important to note that direct cross-trial comparisons should

be made with caution due to differences in study populations, dosing regimens, and trial designs.

Table 1: Toxicity Profile of ATRN-119 (ABOYA-119 Phase 1/2a Trial)[2][3][4]

| <b>Adverse Event (Treatment-Related)</b> | <b>All Grades (%)</b> | <b>Grade 3 (%)</b> |
|------------------------------------------|-----------------------|--------------------|
| Gastrointestinal                         |                       |                    |
| Diarrhea                                 | 44.7                  | 5.3                |
| Nausea                                   | 31.6                  | 0                  |
| General                                  |                       |                    |
| Fatigue                                  | 26.3                  | 5.3                |
| Hematological                            |                       |                    |
| Anemia                                   | Not specified         | 2.6 (SAE)          |
| Metabolism and Nutrition                 |                       |                    |
| Elevated Bilirubin                       | Not specified         | 2.6                |

Data as of July 7, 2025, from a cohort of 38 patients. Dosing regimens included once-daily (50 to 1500 mg) and twice-daily (400 to 750 mg) schedules.[3]

Table 2: Toxicity Profile of Competitor ATR Inhibitors

| Drug                     | Adverse Event (All Grades, %)                                                                                              | Grade ≥3 Adverse Events (%)                                                                                                         | Clinical Trial Context                                                      |
|--------------------------|----------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------|
| Berzosertib (M6620)      | Anemia (96.2%),<br>Lymphopenia (96.2%),<br>Thrombocytopenia (92.3%), Neutropenia (50.0%), Nausea (50.0%), Vomiting (42.3%) | Lymphopenia (69.2%),<br>Thrombocytopenia (57.7%), Anemia (53.8%), Neutropenia (15.4%)                                               | In combination with topotecan in small cell lung cancer.[5]                 |
| Ceralasertib (AZD6738)   | Fatigue, Nausea, Anorexia, Anemia, Thrombocytopenia, Vomiting (most common)                                                | Anemia (35.5%), Thrombocytopenia (35.5%), Neutropenia (6.7%)                                                                        | In combination with durvalumab in advanced gastric cancer.[6]               |
| Elimusertib (BAY1895344) | Hematologic toxicities were primary.                                                                                       | Anemia (3 patients), Neutropenia (4 patients), Decreased white blood cells (1 patient) (Grade 3); Lymphopenia (1 patient) (Grade 4) | Monotherapy in pediatric patients with relapsed/refractory solid tumors.[7] |

Table 3: Toxicity Profile of PARP Inhibitors

| Drug      | Most Common Adverse Events (All Grades, %)                                | Most Common Grade $\geq 3$ Adverse Events (%)                 |
|-----------|---------------------------------------------------------------------------|---------------------------------------------------------------|
| Olaparib  | Nausea, Fatigue, Vomiting, Anemia, Diarrhea, Decreased appetite           | Anemia (16.3%), Fatigue (4.8%)                                |
| Niraparib | Nausea (73.6%), Thrombocytopenia (61.3%), Fatigue (59.4%), Anemia (50.1%) | Thrombocytopenia (33.8%), Anemia (25.3%), Neutropenia (19.6%) |
| Rucaparib | Nausea, Asthenia/Fatigue, Anemia/Decreased hemoglobin, Increased ALT/AST  | Anemia, Fatigue/Asthenia                                      |

## Experimental Protocols

Detailed preclinical toxicology protocols for specific investigational new drugs are often proprietary. However, the following are representative, standard methodologies used in the non-clinical safety evaluation of targeted anticancer agents like ATRN-119 and its comparators.

### In Vitro Cytotoxicity Assessment

- Objective: To determine the concentration of the drug that inhibits cell growth by 50% (IC50) in various cancer cell lines.
- Methodology: MTT Assay
  - Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
  - Drug Treatment: Cells are treated with a range of concentrations of the test compound (e.g., ATRN-119) and incubated for a specified period (e.g., 72 hours).
  - MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert MTT into a purple

formazan product.

- Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
- Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 570 nm.
- Data Analysis: Cell viability is calculated as a percentage of the untreated control, and the IC<sub>50</sub> value is determined by plotting a dose-response curve.

## In Vivo Toxicology Studies

- Objective: To evaluate the safety profile of the drug in animal models, identify potential target organs for toxicity, and determine the maximum tolerated dose (MTD).
- Methodology: Repeat-Dose Toxicity Study in Rodents
  - Animal Model: Typically conducted in two species, one rodent (e.g., Sprague-Dawley rats) and one non-rodent (e.g., Beagle dogs).
  - Dosing: Animals are administered the drug daily for a specified duration (e.g., 28 days) via the intended clinical route (e.g., oral gavage for an orally available drug). Multiple dose groups are used, including a vehicle control and at least three dose levels of the test article.
  - Clinical Observations: Animals are monitored daily for clinical signs of toxicity, including changes in appearance, behavior, and body weight.
  - Clinical Pathology: Blood samples are collected at specified time points for hematology and clinical chemistry analysis to assess effects on blood cells and organ function.
  - Necropsy and Histopathology: At the end of the study, a full necropsy is performed, and organs are collected, weighed, and examined for gross and microscopic abnormalities.
  - Toxicokinetics: Blood samples are collected to determine the absorption, distribution, metabolism, and excretion (ADME) profile of the drug.

## Mechanism of Action Elucidation

- Objective: To confirm the on-target effect of the drug by assessing the modulation of downstream signaling proteins.
- Methodology: Western Blotting
  - Cell Lysis: Cancer cells are treated with the drug for a specified time, then lysed to extract total protein.
  - Protein Quantification: The protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).
  - SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
  - Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
  - Immunoblotting: The membrane is incubated with primary antibodies specific for the target proteins (e.g., phospho-CHK1 for ATR inhibitors) and a loading control (e.g., GAPDH).
  - Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that catalyzes a chemiluminescent reaction, which is detected by an imaging system.

## Signaling Pathways and Experimental Workflows

### ATR Signaling Pathway and Inhibition by ATRN-119





Click to download full resolution via product page

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 3. In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds Downregulators of hnRNPH1/H2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. allucent.com [allucent.com]
- 5. researchgate.net [researchgate.net]
- 6. wp.uthscsa.edu [wp.uthscsa.edu]
- 7. Pre-clinical and clinical evaluation of PARP inhibitors as tumour-specific radiosensitisers - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Anticancer Agent ATRN-119: A Comparative Toxicity Profile Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15583170#anticancer-agent-119-toxicity-profile-compared-to-existing-drugs>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)